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Tovorafenib Dose Reduction Guidelines

The following tables outline the recommended dosage reductions for managing adverse reactions. Dosing is

based on Body Surface Area (BSA) and the formulation used [1].

Table 1: Dose Reduction for Tablets

BSA (m²) First Dosage Reduction Second Dosage Reduction

1.13 - 1.39 400 mg once weekly Switch to oral suspension

≥ 1.40 500 mg once weekly 400 mg once weekly

Table 2: Dose Reduction for Oral Suspension

| BSA (m²) | First Dosage Reduction | Second Dosage Reduction | | :--- | :--- | :--- | | | Volume (mL) | Dose

(mg) | Volume (mL) | Dose (mg) | | 0.30 - 0.35 | 4 | 100 | 3 | 75 | | 0.36 - 0.42 | 5 | 125 | 4 | 100 | | 0.43 - 0.48 |

6 | 150 | 5 | 125 | | 0.49 - 0.54 | 7 | 175 | 6 | 150 | | 0.55 - 0.63 | 8 | 200 | 6 | 150 | | 0.64 - 0.77 | 9 | 225 | 8 | 200 |

| 0.78 - 0.83 | 10 | 250 | 8 | 200 | | 0.84 - 0.89 | 12 | 300 | 10 | 250 | | 0.90 - 1.05 | 13 | 325 | 11 | 275 | | 1.06 -

1.25 | 15 | 375 | 13 | 325 | | 1.26 - 1.39 | 18 | 450 | 15 | 375 | | ≥ 1.40 | 20 | 500 | 16 | 400 |
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Toxicity Management Protocol

For specific adverse reactions, the following management strategies are recommended. After withholding the

dose, resume treatment as described below once the toxicity improves [1].

Withhold Ojemda for the following:

Hemorrhage: Intolerable Grade 2; any Grade 3; first occurrence of any Grade 4.

Skin Toxicity (including photosensitivity): Intolerable Grade 2; any Grade 3 or 4.
Hepatotoxicity: Grade 3 AST or ALT; Grade 3 bilirubin; first occurrence of any Grade 4.

Other Adverse Reactions: Intolerable Grade 2; any Grade 3; first occurrence of any Grade 4.

Resumption and Discontinuation Guidelines:

Resume at a lower dose if the adverse reaction improves to Grade 0-1 (or to Grade ≤2/baseline for

specific hepatotoxicity).
Consider permanent discontinuation if there is no improvement, or for recurrent Grade 4 adverse

reactions [1].

The workflow for managing these toxicities can be visualized as follows:
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Tovorafenib Toxicity Management
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Clinical Pharmacology & Toxicity Context

Understanding the drug's profile is crucial for interpreting toxicity.

Common Grade ≥3 Adverse Events: In a phase 1 clinical trial, the most common severe adverse

events were anemia (14%) and maculo-papular rash (8%) [2].
Exposure-Response Relationship: Higher tovorafenib exposure is associated with an increased

risk of skin rash, elevated liver enzymes (AST, ALT), and elevated creatine phosphokinase,
which directly informs the dose reduction guidelines [3].

Pharmacokinetics: Tovorafenib has a terminal half-life of approximately 56 hours and reaches
steady state in about 12 days. No clinically significant accumulation occurs with once-weekly dosing,

which supports the chosen dosing schedule [3].
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Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for tovorafenib in a clinical trial setting? The

recommended dosage is based on body surface area (BSA) at 380 mg/m² orally once weekly, with a

maximum dose of 600 mg, until disease progression or intolerable toxicity [1].

Q2: Are there any critical drug interactions to consider during treatment? Yes. Tovorafenib can induce

and inhibit several CYP450 enzymes. It is known to reduce the exposure of midazolam (a CYP3A4

substrate), suggesting it may decrease the efficacy of other drugs metabolized by CYP3A4. It also inhibits

CYP2C8, CYP2C9, and CYP2C19. A comprehensive drug interaction review is advised for trial participants

[3].

Q3: What is the mechanism of action of tovorafenib? Tovorafenib is a Type II pan-RAF inhibitor. It

targets mutant BRAF V600E, wild-type BRAF, and wild-type CRAF kinases. It suppresses the activity of

both monomeric and dimeric forms of RAF, which distinguishes it from type I inhibitors and helps it avoid

paradoxical MAPK pathway activation in BRAF wild-type cells [2] [3].

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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